molecular formula C20H15NO5S B2879820 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 2097915-93-8

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2879820
CAS No.: 2097915-93-8
M. Wt: 381.4
InChI Key: LTPJHFSNQYFBNP-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine derivative, followed by the introduction of furan and thiophene rings through subsequent reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which provide better control over reaction parameters and improve efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
  • N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-4-carboxamide

Uniqueness

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific arrangement of furan, thiophene, and chromene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S/c22-18(15-10-13-4-1-2-5-16(13)26-19(15)23)21-12-20(24,14-7-8-25-11-14)17-6-3-9-27-17/h1-11,24H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPJHFSNQYFBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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